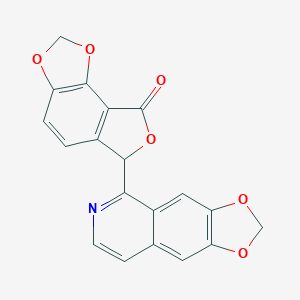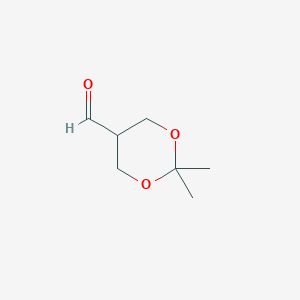
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds related to 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde involves various approaches. A notable method includes the preparation of Butane-1,2-diacetal-protected l-Glyceraldehyde from d-Mannitol, showcasing a stable alternative to glyceraldehyde acetonide, synthesized from inexpensive D-mannitol along with related building blocks (S. Ley & P. Michel, 2003). Another study presented the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, revealing insights into its coordination through nitrogen and oxygen atoms (H. Shearer, J. Twiss, & K. Wade, 1980).
Molecular Structure Analysis The molecular structure of related compounds, such as 2,2-Dimethyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, was studied, revealing a slightly distorted boat conformation of the 1,3-dioxane ring, stabilized by weak intermolecular C—H⋯O hydrogen bonds (Wulan Zeng, 2011).
Chemical Reactions and Properties Chemical reactions involving 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde derivatives include the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehyde with Meldrum's acid, demonstrating a green and efficient synthesis method (K. Shelke et al., 2009).
Physical Properties Analysis The study of physical properties of compounds like 2,2-Dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones revealed exclusive products of hydrogenation of the exocyclic double bond, with the three-dimensional structure investigated by x-ray diffraction analysis (G. Krapivin et al., 1989).
Chemical Properties Analysis Chemical properties, such as reactivity and stability, are exemplified in the synthesis and crystal structure analysis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, illustrating the compound's crystalline structure and its stabilization through weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Aplicaciones Científicas De Investigación
Chemodosimeter : It serves as a selective chromogenic and fluorogenic chemodosimeter for detecting cyanide and sulfide in aqueous medium (Ferreira et al., 2019).
Crystal Structure Research : The compound's stable crystal structure and slightly distorted 1,3-dioxane ring conformation make it useful in chemical research (Zeng, 2011).
Organocatalysis : It is used in organocatalytic asymmetric Michael addition, producing polyfunctional nitro ketones with varying diastereoselectivity and enantiomeric excesses (Enders & Chow, 2006).
Synthesis of Alternatives : The synthesized version, 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane, has a high overall yield and efficiency for research applications, including as a stable alternative to glyceraldehyde acetonide (Pei, 2001; Ley & Michel, 2003).
Synthesis of Natural Products : Its derivatives, such as 1,3-dimethylated imidazolium carbaldehydes, are useful in various reactions, including the synthesis of norzooanemonin, a natural product (Berezin & Achilefu, 2007).
Condensation Reactions : It participates in condensation reactions like the Knoevenagel condensation, offering advantages such as simple procedures and mild conditions (Shelke et al., 2009).
Synthesis of Dioxane Derivatives : It is used in the synthesis of various 2,2-dimethyl-1,3-dioxane derivatives, like 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which is a quick, efficient, and environmentally friendly method (Jin et al., 2006).
Crystallography Studies : Its derivatives exhibit specific conformations and intermolecular bonding properties, useful in structural chemistry (Zeng, 2010, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYTHSHCFHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



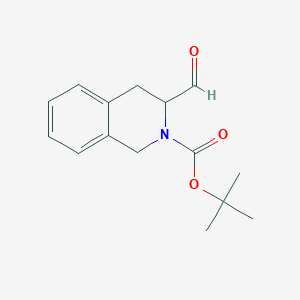
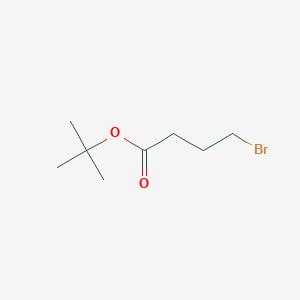
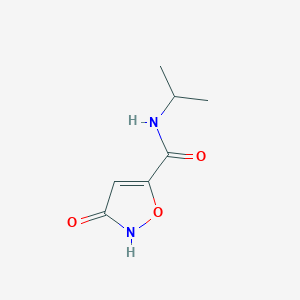
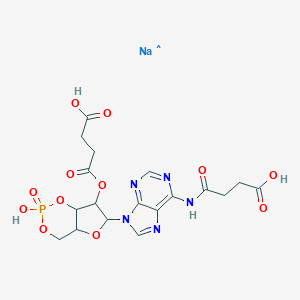
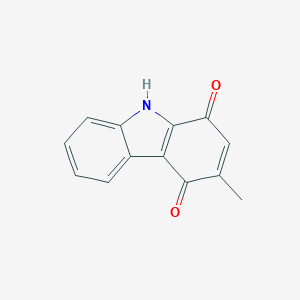
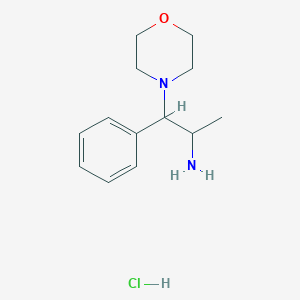
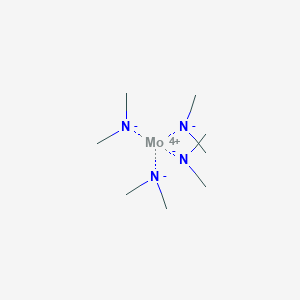
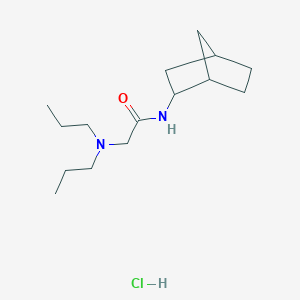
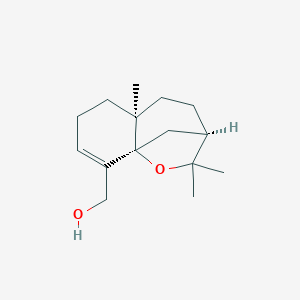
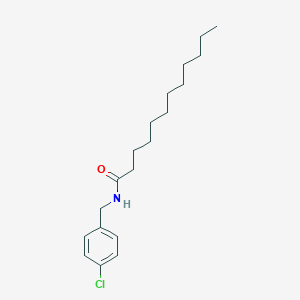
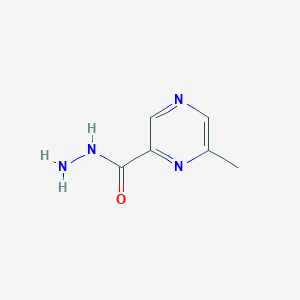
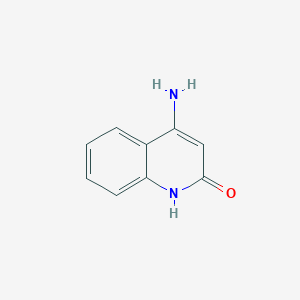
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
